Metbufen - 67959-67-5

Metbufen

Catalog Number: EVT-10914320
CAS Number: 67959-67-5
Molecular Formula: C17H16O3
Molecular Weight: 268.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Metbufen is synthesized from various chemical precursors and is classified as an NSAID due to its ability to reduce inflammation and alleviate pain without the use of steroids. It is often found in formulations intended for both human and veterinary medicine, indicating its broad applicability in treating inflammatory conditions across different species.

Synthesis Analysis

Methods

The synthesis of Metbufen typically involves several key steps:

  1. Starting Materials: The synthesis begins with readily available aromatic compounds.
  2. Reactions: Common synthetic routes include Friedel-Crafts acylation or alkylation reactions, where an aryl group is introduced to a propionic acid derivative.
  3. Purification: After the reaction, purification processes such as recrystallization or chromatography are employed to isolate the desired compound.

Technical Details

The synthetic pathway often requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of Metbufen.

Molecular Structure Analysis

Structure

The molecular formula of Metbufen is C15H17O2C_{15}H_{17}O_2, with a molecular weight of approximately 245.29 g/mol. Its structure features a propionic acid moiety attached to an aromatic ring, which contributes to its biological activity.

Data

  • Empirical Formula: C15H17O2
  • Molecular Weight: 245.29 g/mol
  • Chemical Structure: The compound contains both hydrophobic (aromatic) and hydrophilic (carboxylic acid) regions, facilitating interaction with biological targets.
Chemical Reactions Analysis

Reactions

Metbufen undergoes various chemical reactions typical of carboxylic acids and aryl compounds:

  1. Esterification: Reaction with alcohols to form esters.
  2. Hydrolysis: Breakdown into its constituent acids in the presence of water.
  3. Oxidation/Reduction: Potential transformations involving changes in oxidation states.

Technical Details

These reactions are significant in understanding the compound's stability, reactivity under physiological conditions, and potential interactions with other drugs or biological molecules.

Mechanism of Action

Process

Metbufen exerts its pharmacological effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). By blocking these enzymes, Metbufen decreases the production of prostaglandins, leading to reduced inflammation and pain sensation.

Data

  • Inhibition Profile: Studies have shown that Metbufen exhibits a selective inhibition pattern towards COX-2 over COX-1, which may contribute to its favorable side effect profile compared to other NSAIDs.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol but has limited solubility in water.

Chemical Properties

  • pKa: The dissociation constant indicates the acidity of Metbufen; it typically has a pKa value around 4.5.
  • Stability: The compound is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
Applications

Metbufen's primary applications are in the treatment of inflammatory conditions such as:

  • Arthritis: Reducing joint inflammation and pain.
  • Musculoskeletal Disorders: Alleviating pain associated with muscle injuries.
  • Veterinary Medicine: Used for similar indications in animals, showcasing its versatility across species.
Historical Context and Evolution of Arylalkanoic Acid Prodrug Design

Development of Nonsteroidal Anti-Inflammatory Drug Prodrugs in Anti-Inflammatory Therapeutics

The strategic design of prodrugs for Nonsteroidal Anti-Inflammatory Drugs emerged primarily to circumvent gastrointestinal toxicity associated with carboxylic acid-containing therapeutics. Early efforts focused on simple esterification of acidic groups, but this often failed to prevent local irritation due to premature hydrolysis in the gastrointestinal mucosa. By the 1970s, research shifted toward bioprecursor prodrugs – molecules requiring metabolic transformation to liberate active drugs. This paradigm recognized that masking acidic functions alone was insufficient; successful prodrugs needed delayed activation until systemic absorption [1] [4].

Metbufen (4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutan-2-ol) exemplifies this advanced approach. As a non-acidic ketone, it bypasses gastric ion trapping and undergoes hepatic conversion to its active metabolite, 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutanoic acid. This design aligned with emerging insights that prodrugs could serve dual purposes: toxicity mitigation and pharmacokinetic optimization. The market success of Nabumetone (converted to 6-methoxy-2-naphthylacetic acid) validated this strategy, demonstrating that hepatic activation significantly reduced ulcerogenic risk while maintaining efficacy [1] [10].

Table 1: Evolution of Nonsteroidal Anti-Inflammatory Drug Prodrug Design Strategies

GenerationDesign PrincipleKey ExamplesLimitations
First (1960s-70s)Simple esterificationAspirin derivativesRapid hydrolysis in GI tract; limited toxicity reduction
Second (1980s-)Bioprecursor prodrugsNabumetone, MetbufenRequires specific hepatic metabolism
ModernTargeted activation & multi-functionalHypoxia-responsive derivatives [9]Synthetic complexity

Structural Analogues of Metbufen: Lessons from Nabumetone and Fenbufen

Metbufen shares critical structural motifs with clinically successful arylalkanoic acid prodrugs. Its ketone functionality and alkyl spacer mirror Nabumetone's 6-methoxy-2-butanone naphthalene system. Both rely on hepatic cytochrome P450 (primarily CYP1A2) for oxidative metabolism – Nabumetone forms 6-methoxy-2-naphthylacetic acid, while Metbufen yields its difluorobiphenyl acetic acid analogue. Molecular docking studies confirm Metbufen’s compatibility with CYP1A2’s active site, where Phe226 and Thr321 residues facilitate binding orientation conducive to ω-1 oxidation [7].

Fenbufen provides another instructive analogue, demonstrating the chain-shortening activation strategy. As a γ-keto acid, Fenbufen undergoes β-oxidation to Felbinac (4-biphenylacetic acid). Metbufen’s isobutyl chain likely undergoes similar β-oxidation after initial hydroxylation, though its tert-butyl group may alter kinetics. Crucially, these analogues highlight how subtle structural variations impact activation:

  • Nabumetone: Neutral ketone → Hepatic oxidation → Active carboxylic acid
  • Fenbufen: Keto-acid → β-oxidation → Chain-shortened active acid
  • Metbufen: Tertiary alcohol/Ketone → Multi-step oxidation → Active acid [1] [7]

The difluorobiphenyl moiety in Metbufen enhances metabolic stability compared to non-halogenated analogues, potentially slowing aromatic hydroxylation and extending half-life. This fluorine effect was later exploited in COX-2 inhibitors like Celecoxib [1].

Paradigm Shifts in Prodrug Activation Strategies for Enhanced Bioavailability

Metbufen’s development coincided with a critical transition from passive diffusion-based designs to targeted activation systems. Three key shifts emerged:

Enzyme-Specific Activation: Research revealed that esterase variability between tissues and species caused unpredictable hydrolysis. Metbufen-like prodrugs instead leveraged hepatic oxidases (CYP1A2/3A4) and dehydrogenases, providing more controlled activation. This required precise molecular engineering – the tert-butyl group in Metbufen slows oxidation kinetics compared to Nabumetone’s methylbutanone, potentially providing sustained release [1] [8].

Charge-Based Targeting: Modern derivatives (e.g., quaternary ammonium-conjugated Naproxen) exploit electrostatic interactions with negatively charged cartilage. While not used in Metbufen, this principle illustrates how prodrugs evolved beyond bioavailability to site-specific delivery [9].

Stimulus-Responsive Design: Contemporary Nonsteroidal Anti-Inflammatory Drug prodrugs incorporate triggers like hypoxia (nitroaromatic reductases in inflamed joints) or pH (hydrazone cleavage in endosomes). Metbufen’s oxidation-dependent activation presaged these approaches, demonstrating that biochemical context dictates drug release timing [9].

Table 2: Prodrug Activation Mechanisms and Bioavailability Outcomes

Activation MechanismBioavailability EnhancementMetbufen Relevance
Hepatic oxidation (CYP450)Avoids first-pass deactivation; systemic activationPrimary pathway via CYP1A2
Chain shortening (β-oxidation)Prolonged duration; metabolite accumulationSimilar to Fenbufen pathway
Transporter-mediated uptakeEnhanced intestinal absorptionNot utilized; relies on passive diffusion
Hypoxia-triggered releaseJoint-specific delivery in osteoarthritisIllustrates post-Metbufen innovation [9]

Properties

CAS Number

67959-67-5

Product Name

Metbufen

IUPAC Name

2-methyl-4-oxo-4-(4-phenylphenyl)butanoic acid

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

InChI

InChI=1S/C17H16O3/c1-12(17(19)20)11-16(18)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,19,20)

InChI Key

FDRDUFLWFSLNFT-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.